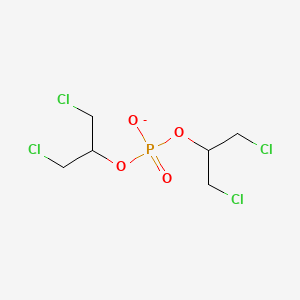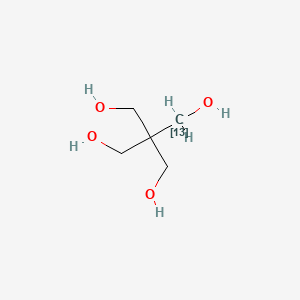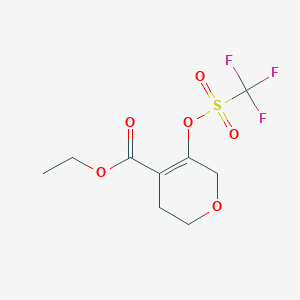
ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate is a synthetic organic compound that features a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate typically involves the reaction of a pyran derivative with a trifluoromethylsulfonylating agent. The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the reaction. Common bases used include potassium carbonate or sodium hydride, and solvents such as dichloromethane or tetrahydrofuran are frequently employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Oxidation Reactions: The pyran ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols and oxidized pyran derivatives, respectively.
Scientific Research Applications
Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate: This compound is unique due to the presence of the trifluoromethylsulfonyl group, which imparts specific chemical properties.
Ethyl 5-(((methyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
Ethyl 5-(((chloromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate: Contains a chloromethylsulfonyl group, leading to different reactivity and applications.
Uniqueness
The trifluoromethylsulfonyl group in this compound imparts unique properties such as increased electrophilicity and stability, making it particularly useful in various chemical and biological applications.
Properties
Molecular Formula |
C9H11F3O6S |
|---|---|
Molecular Weight |
304.24 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyran-4-carboxylate |
InChI |
InChI=1S/C9H11F3O6S/c1-2-17-8(13)6-3-4-16-5-7(6)18-19(14,15)9(10,11)12/h2-5H2,1H3 |
InChI Key |
OOCYQBMRECEIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(COCC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)

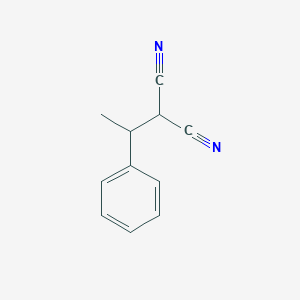
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
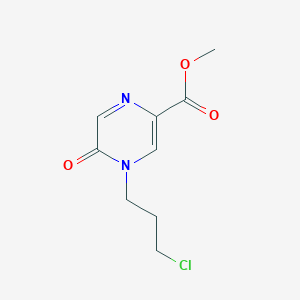
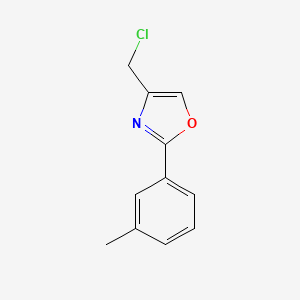
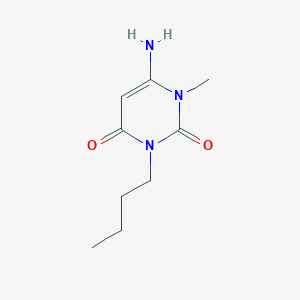
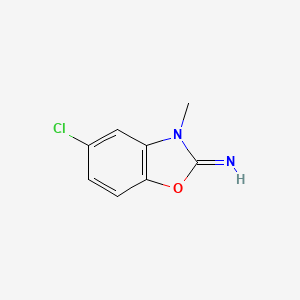
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

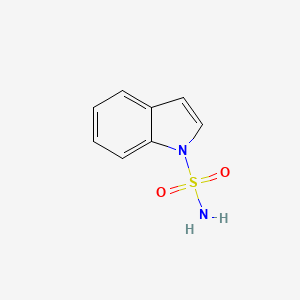
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
